molecular formula C33H35NO2 B13940749 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine CAS No. 58451-86-8

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine

Cat. No.: B13940749
CAS No.: 58451-86-8
M. Wt: 477.6 g/mol
InChI Key: OSIAKYRUAHXXOZ-UHFFFAOYSA-N
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Description

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a synthetic organic compound belonging to a class of polyhydroxylated piperidine derivatives. These structures are of significant interest in medicinal chemistry and pharmacology research due to their potential biological activity. Scientific literature on closely related analogs, specifically 2,6-bis(diphenylhydroxymethyl)piperidine and 2,6-bis(dibenzylhydroxymethyl)piperidine, indicates that this chemical class exhibits central nervous system (CNS) activity, with some members demonstrating depressive effects in animal models . The structural motif of a piperidine ring substituted with bulky, hydroxylated groups is a key feature for this bioactivity profile. Researchers are exploring these compounds for their potential reactivity and as building blocks for more complex molecular architectures. The presence of multiple hydroxyl groups and aromatic systems makes them candidates for incorporation into specialized polymers or as ligands in catalytic systems, drawing parallels to the use of similar structures in electroactive materials . Applications and Research Value: Primary research into this compound class focuses on its neurological properties. Pre-clinical studies suggest that structurally similar piperidine derivatives can induce central depressive effects, making them subjects of interest for investigating new neuroactive pharmacological pathways . Furthermore, the molecular structure presents opportunities for chemical modification. Researchers can leverage the hydroxyl groups for further synthetic elaboration, creating a library of derivatives for structure-activity relationship (SAR) studies. This can help in optimizing desired biological activity or physical properties for material science applications. The compound's framework may also be utilized in developing biosensing interfaces, akin to how other piperidine and heterocyclic compounds have been used in immobilizing enzymes like laccase for the detection of phenolic compounds . Handling and Usage: 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is intended for research and development use only by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound in a appropriately controlled laboratory environment, adhering to all relevant health and safety guidelines. The information presented is based on scientific literature for structural analogs and is provided for informational purposes. Researchers are encouraged to conduct their own experiments and literature review for specific applications .

Properties

CAS No.

58451-86-8

Molecular Formula

C33H35NO2

Molecular Weight

477.6 g/mol

IUPAC Name

1-[6-(1-hydroxy-1,2-diphenylethyl)piperidin-2-yl]-1,2-diphenylethanol

InChI

InChI=1S/C33H35NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-12,14-21,30-31,34-36H,13,22-25H2

InChI Key

OSIAKYRUAHXXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Catalytic Ester-Ammonia Displacement Reaction

A patented method for related piperidine derivatives involves the reaction of 2,2,6,6-tetramethyl-4-aminopiperidine with dialkyl isophthalates in the presence of aluminum-based catalysts such as trimethyl aluminum. The process includes:

  • Dissolving the aminopiperidine in a solvent (e.g., toluene).
  • Adding a catalyst (0.5–3% by mass of the reaction mixture).
  • Stirring and reacting with dialkyl isophthalate (e.g., dimethyl isophthalate) at 40–80 °C for 24 hours.
  • Post-reaction azeotropic distillation to remove alcohol and solvent.
  • Cooling, washing, filtration, and drying to isolate the product.

This method avoids the use of acyl chlorides, thereby reducing hazardous byproducts and improving environmental friendliness. The catalyst can be recycled, and the process yields are reported around 90%.

Organocatalytic Intramolecular Cyclization

For synthesizing 2,6-disubstituted piperidines, organocatalytic intramolecular aza-Michael reactions have been demonstrated. Using combinations of quinoline-based organocatalysts and trifluoroacetic acid, or bases like tetrabutylammonium fluoride (TBAF) and cesium carbonate, these reactions afford high yields and selectivities. Carbene catalysis has also been employed to improve enantioselectivity and yield.

Radical and Photochemical Cyclization Methods

Radical initiators such as triethylborane and photochemical [2 + 2] cycloadditions have been used to construct bicyclic piperidine frameworks, which can be further functionalized to introduce hydroxymethyl and benzyl groups. These methods allow regioselective and stereoselective synthesis of complex piperidine derivatives.

Data Table: Summary of Preparation Methods for Piperidine Derivatives

Methodology Key Reagents/Catalysts Conditions Advantages Yields (%) References
Ester-Ammonia Displacement Reaction 2,2,6,6-Tetramethyl-4-aminopiperidine, dialkyl isophthalate, trimethyl aluminum 40–80 °C, 24 h, toluene solvent Avoids acyl chlorides, recyclable catalyst, environmentally friendly ~90
Organocatalytic IMAMR Quinoline organocatalyst, TFA, TBAF, Cs2CO3 Room temp, various solvents High enantioselectivity, mild conditions 80–90
Radical Cyclization Triethylborane, nickel catalyst Variable, photochemical or thermal Regio- and stereoselective, scalable 70–85
Condensation and Methylation Aldehydes, ketones, ammonium acetate, methyl iodide Ethanol, acetone, mild heating One-pot synthesis, adaptable for various substituents Variable

Research Discoveries and Notes

  • The catalytic ester-ammonia displacement method represents a significant advancement in synthesizing piperidine derivatives with reduced environmental impact by eliminating acyl chlorides and chlorine-containing waste.
  • Organocatalytic methods provide excellent stereochemical control, which is crucial for biological activity and further functionalization of piperidine derivatives.
  • Radical and photochemical methods expand the diversity of accessible piperidine structures, enabling the synthesis of bicyclic and polysubstituted derivatives.
  • Adaptations of classical condensation and methylation reactions enable the preparation of hydroxymethyl and benzyl-substituted piperidines, although these may require multiple steps and careful purification.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce more saturated piperidine derivatives.

Scientific Research Applications

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents at 2,6-Positions Molecular Weight Observed Activity Toxicity Profile
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine Phenylbenzylhydroxymethyl ~494.6* CNS modulation (specifics unconfirmed) Low
2,6-Bis-(dibenzylhydroxymethyl)-piperidine (VI) Dibenzylhydroxymethyl ~430.5* Central depressive activity Low
2,6-Bis-(diphenylhydroxymethyl)-piperidine Diphenylhydroxymethyl ~422.5* Unspecified CNS activity Low
3-Ethyl-3-phenyl-piperidinedione (Glutethimide analog) Ethyl, phenyl (piperidinedione core) 217.3 Sedative-hypnotic activity Moderate
4-Butyl-4-methyl-piperidinedione Butyl, methyl (piperidinedione core) 199.2 Not reported Unknown

*Calculated based on molecular formulas from referenced evidence.

  • Aromatic vs. Aliphatic Substituents : The phenylbenzyl and dibenzyl groups in the target compound and its analogs confer greater hydrophobicity compared to aliphatic substituents (e.g., ethyl or butyl in piperidinediones). This enhances their ability to interact with hydrophobic pockets in proteins, as seen in docking studies of related piperidine derivatives .
  • Hydroxymethyl Functionality : The hydroxymethyl groups in 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine may facilitate hydrogen bonding with residues like Glu172 in sigma-1 receptors (S1R), a common pharmacophore feature for CNS ligands . In contrast, piperidinediones (e.g., 3-ethyl-3-phenyl-piperidinedione) lack this moiety, relying instead on keto groups for interactions .

Binding Affinity and Molecular Docking Insights

  • Hydrophobic Cavity Adaptation : Compounds with bulky substituents, such as phenylbenzyl groups, exhibit RMSD values >4 Å in docking simulations due to reorientation within hydrophobic cavities near helices α4 and α3. This adaptability is critical for maintaining salt bridge interactions with Glu172, a key residue for S1R ligand activity .

Toxicity and Therapeutic Potential

  • Low Toxicity : The target compound and its dibenzyl/diphenyl analogs exhibit low acute toxicity in murine models, contrasting with glutethimide derivatives (e.g., 3-ethyl-3-phenyl-piperidinedione), which carry risks of respiratory depression at higher doses .
  • CNS Activity Spectrum: The dibenzyl derivative (VI) shows pronounced central depressive effects, whereas the phenylbenzyl variant’s activity remains less defined, highlighting the need for targeted receptor profiling .

Biological Activity

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H28N2O2
  • Molecular Weight : 348.48 g/mol
  • IUPAC Name : 2,6-bis((benzyloxy)methyl)piperidine

The compound features a piperidine ring substituted with two phenylbenzyl hydroxymethyl groups, which contribute to its unique biological properties.

The biological activity of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is primarily attributed to its interaction with various molecular targets. Its structure allows for significant binding affinity to specific receptors and enzymes involved in cellular signaling pathways.

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Modulation : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria.
  • Neuroprotective Effects : It may offer protection against neurodegenerative processes by modulating oxidative stress and apoptosis pathways.
  • Analgesic Properties : Some findings indicate that it can reduce pain perception through central nervous system pathways.

Case Studies

  • Antibacterial Studies :
    • A study evaluated the antibacterial efficacy of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth, indicating its potential as an antibacterial agent.
  • Neuroprotection :
    • In a rodent model of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. The mechanism was linked to its ability to scavenge free radicals and inhibit apoptotic signals.
  • Pain Management :
    • A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels, suggesting its efficacy as a therapeutic agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition of bacterial growth
NeuroprotectiveReduced neuronal loss in models
AnalgesicDecreased pain perception

Comparative Analysis with Related Compounds

CompoundAntibacterial ActivityNeuroprotective EffectsAnalgesic Properties
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidineYesYesYes
Similar Piperidine Derivative AModerateNoNo
Similar Piperidine Derivative BNoYesModerate

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